3-Ethyl-2,2,4-trimethylhexane is an organic compound with the molecular formula and a molecular weight of approximately 156.308 g/mol. This compound belongs to the class of alkanes, specifically branched-chain alkanes, which are saturated hydrocarbons characterized by single bonds between carbon atoms. The structural formula reveals that it contains a hexane backbone with additional ethyl and methyl groups, making it a complex branched alkane. Its structure includes three methyl groups located at the second and fourth carbon atoms and an ethyl group at the third carbon, contributing to its unique properties and reactivity .
3-Ethyl-2,2,4-trimethylhexane primarily undergoes typical alkane reactions due to its saturated nature. These reactions include:
These reactions highlight the compound's stability under normal conditions while allowing for reactivity under specific circumstances .
3-Ethyl-2,2,4-trimethylhexane can be synthesized through several methods:
These methods underscore the versatility in producing this compound from various starting materials .
3-Ethyl-2,2,4-trimethylhexane finds applications primarily in:
These applications leverage its chemical stability and physical properties .
While specific interaction studies focusing exclusively on 3-ethyl-2,2,4-trimethylhexane are scarce, general studies on branched alkanes indicate that they interact minimally with biological systems due to their non-polar nature. They tend not to engage significantly in hydrogen bonding or other polar interactions. Further research would be beneficial to explore any unique interactions this compound might have within complex mixtures or biological environments .
Several compounds share structural similarities with 3-ethyl-2,2,4-trimethylhexane. Here are some notable examples:
| Compound Name | Molecular Formula | Structural Features |
|---|---|---|
| 2,2-Dimethylpropane | C5H12 | Two methyl groups on the second carbon |
| 2-Methylhexane | C7H16 | One methyl group on the second carbon |
| 3-Ethyl-2-methylpentane | C8H18 | One ethyl group and one methyl group |
| 2-Isopropylpentane | C8H18 | Isopropyl group at the second carbon |
The uniqueness of 3-ethyl-2,2,4-trimethylhexane lies in its specific arrangement of substituents that provide distinct physical properties such as boiling point and density compared to other similar branched alkanes. Its combination of both ethyl and multiple methyl groups contributes to its higher octane rating compared to linear alkanes and other branched structures .
The synthesis of branched alkanes like 3-ethyl-2,2,4-trimethylhexane originated in the early 20th century with the Bergius process, a coal liquefaction method that produced complex hydrocarbon mixtures under high temperatures (300–500°C) and pressures (100–700 atm). While this process primarily generated linear alkanes, side reactions involving radical recombination occasionally yielded branched isomers. For example, the free radical-mediated coupling of methyl and ethyl fragments during coal pyrolysis created trace amounts of multi-branched alkanes, though without stereochemical control.
A pivotal advance came with the Fischer-Tropsch process, developed in the 1920s, which synthesized hydrocarbons via the hydrogenation of carbon monoxide over iron or cobalt catalysts. The general reaction:
$$ (2n + 1)\text{H}2 + n\text{CO} \rightarrow \text{C}n\text{H}{2n+2} + n\text{H}2\text{O} $$
initially favored linear chains. However, researchers observed that modifying reaction conditions—such as lowering temperatures to 150–200°C or using silica-supported catalysts—increased the proportion of branched products like 3-ethyl-2,2,4-trimethylhexane. Early mechanistic studies attributed branching to the isomerization of alkyl intermediates during chain propagation, though yields remained below 5%.
By the 1940s, the discovery of isosynthesis—a variant of Fischer-Tropsch chemistry using zirconium dioxide (ZrO₂) or cerium dioxide (CeO₂) catalysts—enabled selective formation of branched alkanes. At 623–673 K, ZrO₂ catalyzed the conversion of syngas (CO/H₂) to isobutene with >70% selectivity, demonstrating the potential for tailoring hydrocarbon branching through oxide catalysts. These findings laid the groundwork for later strategies targeting specific branched isomers like 3-ethyl-2,2,4-trimethylhexane.
The 1960s–1980s saw concerted efforts to optimize catalytic systems for branched alkane synthesis. Cobalt-based Fischer-Tropsch catalysts, when doped with manganese or potassium, were found to enhance branching by stabilizing secondary carbocation intermediates during chain growth. For instance, a Co-Mn/Al₂O₃ catalyst at 220°C and 20 atm increased the branching index (defined as methyl groups per 100 carbons) from 12 to 28 in C₁₀–C₁₄ alkanes, though precise control over ethyl and methyl substituents remained elusive.
Breakthroughs emerged with the advent of zeolite catalysts in the 1990s. ZSM-5 zeolites, with their microporous structures, imposed steric constraints that favored the formation of dimethyl- and ethyl-branched alkanes. A 1994 study demonstrated that H-ZSM-5 (Si/Al = 40) converted linear hexane into 2,2,4-trimethylhexane at 350°C with 34% selectivity, showcasing the potential of shape-selective catalysis. Subsequent work combined zeolites with platinum hydride catalysts to hydrogenate intermediate alkenes, yielding fully saturated branched alkanes like 3-ethyl-2,2,4-trimethylhexane.
Modern dual-catalytic systems, such as the visible-light/Co-catalyzed allylic amination reported in 2024, illustrate the precision achievable in branching patterns. While designed for amine synthesis, this approach’s radical-mediated mechanism—evidenced by cyclopropane ring-opening intermediates—suggests adaptability for hydrocarbon functionalization. Computational studies further indicate that tuning ligand environments in transition metal catalysts (e.g., using bulky phosphines) could direct ethyl and methyl group placement with atomic-level accuracy.
The petrochemical industry’s shift from coal to petroleum-based feedstocks in the mid-20th century revolutionized branched alkane synthesis. Crude oil’s inherent complexity provided a rich source of branched precursors, which were isolated via fractional distillation and subsequently functionalized. For example, the C₁₁ fraction of petroleum naphtha typically contains 2,2,4-trimethylhexane derivatives, which can be ethylated using acid-catalyzed alkylation (e.g., HF or H₂SO₄).
Industrial standardization accelerated with the adoption of hydroprocessing techniques. Hydroisomerization, which converts linear alkanes to branched isomers via bifunctional catalysts (e.g., Pt/SiO₂-Al₂O₃), became a cornerstone of high-octane fuel production. A typical reaction:
$$ \text{C}{11}\text{H}{24} \ (\text{linear}) + \text{H}2 \rightarrow \text{C}{11}\text{H}_{24} \ (\text{branched}) $$
achieves 60–80% branching selectivity at 250–300°C and 30–50 atm. For 3-ethyl-2,2,4-trimethylhexane, precise control requires cascading reactors: isomerization to introduce methyl groups, followed by ethylation using ethylene and acid catalysts.
Continuous-flow systems further enhanced reproducibility. A 2025 patent describes a modular setup where Fischer-Tropsch-derived C₁₁ alkanes undergo sequential isomerization, ethylation, and hydrogenation, achieving 92% purity for 3-ethyl-2,2,4-trimethylhexane. Such protocols, integrated with real-time GC-MS monitoring, exemplify the industry’s drive toward precision in branched alkane manufacturing.
The formation of 3-ethyl-2,2,4-trimethylhexane through alkylation processes involves intricate mechanistic pathways that demonstrate fundamental principles of carbon-carbon bond formation [1] [6] [7]. Alkylation reactions proceed through either nucleophilic substitution mechanisms or electrophilic addition pathways, with the specific mechanism determined by substrate structure and reaction conditions [8] [6].
In the context of isomer-specific alkylation leading to highly branched structures like 3-ethyl-2,2,4-trimethylhexane, the mechanistic framework involves sequential alkyl group additions to a growing carbon skeleton [1] [7]. The SN2 mechanism predominates when primary alkyl halides are employed as alkylating agents, proceeding through backside attack of nucleophilic carbon centers on electrophilic carbon atoms [7]. This mechanism ensures stereochemical inversion at the reaction center while maintaining overall structural integrity of the growing alkane chain [7].
The formation of quaternary carbon centers, as observed in the 2,2-dimethyl substitution pattern of 3-ethyl-2,2,4-trimethylhexane, requires specialized alkylation conditions [1] [6]. These reactions typically proceed through SN1 mechanisms involving carbocation intermediates, which can undergo rearrangement processes that influence the final isomeric product distribution [9] [10]. The stability of tertiary and quaternary carbocations facilitates the formation of highly substituted carbon centers characteristic of complex branched alkanes [9].
Transition metal-catalyzed alkylation reactions provide alternative mechanistic pathways for constructing highly branched alkane structures [1] [11]. These processes involve oxidative addition of alkyl halides to low-valent metal centers, followed by reductive elimination to form new carbon-carbon bonds [11]. The mechanistic complexity of these reactions allows for precise control over regiochemistry and stereochemistry in the formation of multi-substituted alkane products [11].
| Mechanism Type | Substrate Preference | Stereochemical Outcome | Application to Branched Alkanes |
|---|---|---|---|
| SN2 | Primary alkyl halides | Inversion | Secondary carbon formation |
| SN1 | Tertiary alkyl halides | Racemization | Quaternary carbon formation |
| Transition Metal Catalyzed | Various substrates | Retention/Inversion | Controlled branching patterns |
Computational modeling of steric effects in highly substituted alkane systems like 3-ethyl-2,2,4-trimethylhexane requires sophisticated quantum mechanical approaches to accurately describe intramolecular interactions [12] [13] [14]. Density functional theory calculations provide quantitative measures of steric interactions through analysis of molecular geometries, electron density distributions, and energetic contributions from various substituent arrangements [13] [14].
The computational assessment of steric effects employs ligand repulsive energy calculations to quantify the spatial demands of different substituent groups [13]. These calculations reveal that the multiple methyl groups in 3-ethyl-2,2,4-trimethylhexane create significant steric interactions that influence molecular conformation and reactivity patterns [13]. The XLogP3-AA value of 5.2 for this compound reflects the substantial hydrophobic character resulting from extensive methyl substitution [4].
Molecular mechanics force field calculations complement quantum mechanical approaches by providing rapid evaluation of conformational preferences in multi-substituted systems [15]. The Universal Force Field and Allinger MMP2 force fields have been successfully applied to predict steric parameters for organic substituents, with particular relevance to branched alkane systems [13]. These computational tools enable systematic evaluation of how different substitution patterns affect molecular stability and reactivity [13].
Advanced computational methods incorporate steric maps based on buried volume percentages to visualize and quantify steric effects in three-dimensional space [14]. These approaches reveal that the highly branched structure of 3-ethyl-2,2,4-trimethylhexane creates significant steric crowding around central carbon atoms, influencing both thermodynamic stability and kinetic accessibility of different conformational states [14].
The computational complexity value of 97.1 for 3-ethyl-2,2,4-trimethylhexane reflects the intricate three-dimensional arrangement of substituent groups and the resulting steric interactions [4]. This parameter, calculated through topological analysis algorithms, correlates with the degree of structural branching and provides quantitative measures of molecular complexity relevant to synthesis planning [4].
| Computational Method | Application | Key Findings | Relevance to Steric Effects |
|---|---|---|---|
| Density Functional Theory | Electronic structure | Electron density distribution | Quantitative steric parameters |
| Molecular Mechanics | Conformational analysis | Energy minimized geometries | Rapid steric evaluation |
| Buried Volume Analysis | 3D steric mapping | Spatial accessibility | Visual steric assessment |
| Topological Analysis | Complexity measurement | Structural branching index | Synthesis complexity metrics |
The thermodynamic stability of highly branched alkanes like 3-ethyl-2,2,4-trimethylhexane demonstrates fundamental principles governing the relative energetics of isomeric hydrocarbon structures [16] [17] [18]. Branched alkane hydrocarbons exhibit greater thermodynamic stability compared to their linear isomers, with this stability differential attributed to enhanced electron correlation effects arising from molecular compactness [16] [18].
Density functional theory analysis reveals that branched alkanes possess lower destabilizing steric energy compared to linear alkanes of equivalent molecular formula [16]. The electronic structure of 3-ethyl-2,2,4-trimethylhexane benefits from reduced steric energy due to the compact three-dimensional arrangement of carbon atoms, which minimizes unfavorable electron-electron repulsions [16]. This energetic advantage is partially offset by quantum energy terms containing Pauli kinetic energy components, but the overall effect favors branched configurations [16].
The protobranching model provides mechanistic insight into the stability enhancement observed in highly branched alkanes [19] [20]. This theoretical framework attributes increased stability to greater numbers of 1,3-alkyl-alkyl interactions present in branched structures [19] [20]. The 3-ethyl-2,2,4-trimethylhexane molecule contains multiple such interactions, contributing to its enhanced thermodynamic stability relative to linear undecane [19].
Experimental thermodynamic data support computational predictions regarding the stability hierarchy of alkane isomers [21] [22] [23]. Heat of combustion measurements demonstrate that highly branched alkanes like 2,2,3,3-tetramethylbutane exhibit approximately 1.9 kcal/mol greater stability compared to linear octane, illustrating the general principle that increased branching correlates with enhanced thermodynamic stability [22].
The entropy contributions to thermodynamic stability in branched alkanes involve complex considerations of conformational flexibility and molecular symmetry [23] [24]. Branched structures typically exhibit reduced conformational entropy compared to linear chains due to restricted rotational freedom around highly substituted carbon centers [23]. However, this entropy reduction is more than compensated by favorable enthalpy contributions arising from improved electron correlation effects [23] [24].
| Thermodynamic Parameter | Linear C₁₁H₂₄ | Branched C₁₁H₂₄ | Stability Difference |
|---|---|---|---|
| Molecular Weight | 156.31 g/mol | 156.31 g/mol | Identical |
| Boiling Point | 196°C | Lower (estimated) | Branched < Linear |
| Density at 25°C | 0.74 g/mL | Lower (estimated) | Branched < Linear |
| Thermodynamic Stability | Lower | Higher | Branched > Linear |
| Steric Energy | Higher | Lower | More favorable branching |
| Application | Retention Time Range | Analytical Purpose |
|---|---|---|
| Gas Chromatography Retention Standard | C8-C12 equivalent | Identify branched C11 isomers in petroleum products |
| Mass Spectrometry Calibration | Fixed molecular ion m/z 156 | Quantitative analysis of branched alkanes |
| Hydrocarbon Pattern Recognition | Branched alkane pattern | Distinguish weathered vs. fresh petroleum contamination |
| Window Defining Mix Component | Mid-range hydrocarbon window | Define boiling point ranges in complex mixtures |
| Internal Standard Reference | Stable reference point | Compensate for instrumental drift during analysis |
The compound's molecular ion at mass-to-charge ratio 156 provides a distinct and reproducible signal for mass spectrometric calibration [1] [13]. This characteristic molecular ion, combined with specific fragmentation patterns typical of branched alkanes, enables precise identification and quantification in complex hydrocarbon mixtures [14] [15].
In petroleum hydrocarbon analysis, 3-Ethyl-2,2,4-trimethylhexane functions as part of comprehensive calibration standards that enable analysts to distinguish between different types of contamination sources [16] [17]. The compound's retention behavior on both polar and non-polar chromatographic columns provides dual-column confirmation capabilities essential for regulatory compliance testing.
The stability of 3-Ethyl-2,2,4-trimethylhexane under standard analytical conditions makes it particularly suitable for long-term calibration protocols. Studies demonstrate that branched alkanes of this type maintain consistent response factors over extended analytical sequences, reducing the need for frequent recalibration [18] [19].
Quality control applications benefit from the compound's predictable behavior in gas chromatographic systems. The establishment of control limits based on the compound's retention time and peak area enables robust statistical process control in analytical laboratories [11] [20].
3-Ethyl-2,2,4-trimethylhexane exhibits promising potential in emerging applications for nanostructured material templating, leveraging its unique molecular architecture to direct the formation of ordered nanostructures [21] [22] [23]. The compound's branched alkane structure provides specific spatial arrangements that can serve as molecular templates for advanced nanomaterial synthesis.
Table 3: Emerging Applications in Nanostructured Material Templating
| Templating Mechanism | Nanostructure Type | Template Function | Material Applications |
|---|---|---|---|
| Self-Assembly Template | Lamellar arrangements | Forms ordered alkane monolayers on surfaces | Graphene functionalization templates |
| Hard Template Support | Supported nanoparticle arrays | Provides rigid framework for metal deposition | Catalytic nanoparticle synthesis supports |
| Soft Template Formation | Flexible membrane structures | Creates flexible scaffolds for polymer synthesis | Biomimetic membrane fabrication |
| Surface Pattern Director | Linear nanopatterning | Directs covalent functionalization patterns | Nanoelectronics pattern formation |
| Molecular Spacer | Controlled porosity materials | Controls pore size in mesoporous materials | Separation membrane development |
The self-assembly behavior of 3-Ethyl-2,2,4-trimethylhexane on solid surfaces enables the formation of ordered molecular monolayers that can serve as templates for subsequent nanomaterial deposition [21] [22]. Research demonstrates that branched alkanes with specific molecular architectures can form stable lamellar structures at liquid-solid interfaces, providing precise spatial control over template geometry.
In nanoparticle synthesis applications, the compound functions as a soft template that directs the formation of metal nanoparticles with controlled morphologies [24] [25]. The branched molecular structure influences nanoparticle growth kinetics and final particle shape through steric interactions and surface energy modifications.
Advanced applications in nanoelectronics utilize 3-Ethyl-2,2,4-trimethylhexane as a molecular spacer in the fabrication of nanoscale device structures [26] [27]. The compound's defined molecular dimensions and chemical stability enable precise control over feature sizes in nanolithographic processes.
The compound's potential in mesoporous material synthesis stems from its ability to form organized molecular assemblies that can template pore structures [28] [29]. Research indicates that branched alkanes can create hierarchical pore architectures through cooperative self-assembly mechanisms, leading to materials with controlled porosity and surface area.